(2Z)-3-(5-chlorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
(2Z)-3-(5-chlorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a combination of a chlorothiophene ring and a methoxybenzimidazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.
Properties
IUPAC Name |
(Z)-3-(5-chlorothiophen-2-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c1-20-10-2-4-12-13(7-10)19-15(18-12)9(8-17)6-11-3-5-14(16)21-11/h2-7H,1H3,(H,18,19)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGKVYPINJAGQ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-chlorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the thiophene ring: This can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling of the chlorothiophene and methoxybenzimidazole: This step might involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the prop-2-enenitrile moiety: This can be introduced through reactions involving nitrile-containing reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
The compound could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(5-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-(5-chlorothiophen-2-yl)-2-(5-hydroxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The presence of the methoxy group and the specific positioning of the chlorothiophene ring might confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
